Cystine dimethyl ester dihydrochloride

Cystinosis model Lysosomal storage Proximal tubule transport

Cystine dimethyl ester dihydrochloride (CDME; CAS 32854-09-4) is the dihydrochloride salt of the dimethyl ester derivative of the amino acid dimer L‑cystine. It belongs to the class of cell‑penetrant cystine esters and is characterized by a molecular weight of 341.28 g/mol, a melting point of 182–183 °C (decomposition), and an optical rotation of approximately −36° (c=4, methanol).

Molecular Formula C8H18Cl2N2O4S2
Molecular Weight 341.3 g/mol
CAS No. 32854-09-4
Cat. No. B556888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystine dimethyl ester dihydrochloride
CAS32854-09-4
SynonymsL-Cystinedimethylesterdihydrochloride; 32854-09-4; (2R,2'R)-Dimethyl3,3'-disulfanediylbis(2-aminopropanoate)dihydrochloride; ST50826241; methyl(2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoatedihydrochloride; methyl(2R)-2-amino-3-{[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl}propanoatedihydrochloride; AC1MC4SW; C8H18Cl2N2O4S2; 857327_ALDRICH; SCHEMBL1565156; CTK3J1688; MolPort-003-929-615; AKOS015911174; DS-2260; RTR-013783; BC675285; U715; ST2407906; TR-013783; M-1149; I14-39047; methyl(2R)-3-{[(2R)-2-amino-2-(methoxycarbonyl)ethyl]disulfanyl}-2-aminopropanoate,chloride,chloride
Molecular FormulaC8H18Cl2N2O4S2
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CSSCC(C(=O)OC)[NH3+])[NH3+].[Cl-].[Cl-]
InChIInChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m0../s1
InChIKeyQKWGUPFPCRKKMQ-USPAICOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cystine Dimethyl Ester Dihydrochloride (CAS 32854-09-4) – Core Chemical Profile for Scientific Procurement


Cystine dimethyl ester dihydrochloride (CDME; CAS 32854-09-4) is the dihydrochloride salt of the dimethyl ester derivative of the amino acid dimer L‑cystine. It belongs to the class of cell‑penetrant cystine esters and is characterized by a molecular weight of 341.28 g/mol, a melting point of 182–183 °C (decomposition), and an optical rotation of approximately −36° (c=4, methanol) . The free base form is rapidly hydrolyzed by intracellular esterases, releasing L‑cystine within lysosomes, a property that has established CDME as the primary tool for modeling cystinosis in vitro [1]. The compound is supplied as a white powder, typically at ≥98% purity (HPLC), and is soluble in water, DMSO, and methanol, enabling broad formulation flexibility .

Why L-Cystine or Simpler Analogs Cannot Substitute for Cystine Dimethyl Ester Dihydrochloride in Specialized Applications


Generic substitution with the parent amino acid L‑cystine or alternative cysteine derivatives is not feasible for applications requiring rapid intracellular lysosomal loading. L‑Cystine (CAS 56-89-3) is practically insoluble in water (0.112 g/L at 25 °C) and cannot cross the plasma membrane, whereas CDME dihydrochloride is freely soluble in aqueous media and enters cells via passive diffusion before esterase cleavage releases free cystine inside the lysosome . Simpler esters such as L‑cysteine methyl ester (CysME) exhibit a different intracellular fate, generating cysteine rather than cystine, and require 4‑fold higher concentrations to achieve comparable inhibition of proximal tubular transport [1]. Next‑generation L‑cystine diamides, while more stable metabolically, have not replaced CDME as the standard tool compound for acute cystine‑loading experiments because the rapid hydrolysis of CDME is itself the mechanism that enables controlled, transient elevation of intralysosomal cystine in the classic cystinosis model [2]. These mechanistic differences make direct one‑to‑one replacement impossible without altering the experimental outcome.

Quantitative Differentiation Data for Cystine Dimethyl Ester Dihydrochloride vs. Closest Analogs


Intracellular Cystine Loading: CDME vs. L‑Cystine – Membrane Permeability and Functional Impact

CDME dihydrochloride enables intracellular cystine loading that cannot be achieved with the parent amino acid L‑cystine. In rabbit proximal convoluted tubules perfused in vitro, bath application of 0.5 mM CDME reduced volume absorption (Jv) from 0.67 ± 0.07 to 0.15 ± 0.09 nl/mm·min (P<0.01), bicarbonate transport (JTCO2) from 47.2 ± 4.9 to 11.1 ± 2.8 pmol/mm·min (P<0.001), and glucose transport (JGLU) from 34.1 ± 1.5 to 19.7 ± 1.5 pmol/mm·min (P<0.001) [1]. L‑Cystine at equivalent concentrations produces no measurable transport inhibition because it cannot cross the luminal membrane. This functional silencing of proximal tubule transport is the hallmark of the Fanconi syndrome model in cystinosis research.

Cystinosis model Lysosomal storage Proximal tubule transport

Potency Advantage of CDME over L‑Cysteine Methyl Ester (CysME) for Renal Transport Inhibition

CDME is a more potent inhibitor of proximal tubular transport than its monosulfide analog L‑cysteine methyl ester (CysME). While 0.5 mM CDME significantly suppressed volume, bicarbonate, and glucose transport in perfused rabbit tubules, CysME required a 4‑fold higher concentration (2 mM) to produce any measurable inhibition [1]. This difference is attributed to CDME's ability to deliver the disulfide cystine into lysosomes, whereas CysME delivers only the reduced thiol cysteine, which has a distinct intracellular fate [2].

Cystinosis Prodrug potency Proximal tubule

Crystallization Inhibition Potency: CDME as the Benchmark Molecular Imposter

CDME acts as a molecular imposter that binds to the {100} crystal faces of L‑cystine, dramatically reducing step growth velocity. Real‑time in situ AFM measurements show that step velocities of approximately 11.3 nm/s in the absence of inhibitor are suppressed by CDME [1]. In bulk crystallization assays, CDME at concentrations as low as 2 mg/L (<0.01 mM) was highly effective at inhibiting L‑cystine crystal growth [2]. While next‑generation L‑cystine diamides such as CDMOR and CDNMP exhibit 7‑ to 24‑fold greater efficacy in widening the metastable supersaturation range , CDME remains the most extensively validated inhibitor, with in vivo proof‑of‑concept data demonstrating a significant reduction in stone size (p=0.0002) in a Slc3a1 knockout mouse model of cystinuria [3].

Cystinuria Crystal growth inhibition Atomic force microscopy

Cellular ATP Depletion: Quantitative Evidence for CDME‑Induced Mitochondrial Dysfunction

CDME loading produces a quantifiable energetic crisis that is not replicated by genetic cystine accumulation. In proximal convoluted tubules incubated with 0.5 mM CDME for 15 min at 37°C, intracellular ATP levels fell by 60% (P<0.001) relative to controls [1]. This ATP depletion translated into an 89% inhibition of volume absorption (0.81±0.14 → 0.09±0.09 nl/mm·min) [1]. Critically, supplementation with 1 mM exogenous ATP reduced the transport inhibition to only 45%, confirming that CDME acts upstream of ATP synthesis [1]. In fibroblasts, CDME (1 mM, 30 min) increased superoxide production by 300%, whereas cystinotic fibroblasts with genetically defective cystine transport showed no change in reactive oxygen species [2]. This differential response underscores CDME's unique utility in discriminating between pharmacological and genetic models of cystinosis.

Mitochondrial toxicity ATP depletion Cystinosis model

Chemical Stability Contrast: CDME as a Hydrolytically Labile Prodrug vs. Stable Diamide Analogs

CDME is rapidly hydrolyzed by esterases in vivo, converting to L‑cystine with a half‑life that limits its utility for chronic oral therapy [1]. This metabolic lability motivated the design of L‑cystine diamides such as CDMOR and CDNMP, which are 7‑ and 24‑fold more effective than CDME in widening the metastable supersaturation range of L‑cystine, respectively, and are stable against esterase‑mediated degradation . In the Slc3a1 knockout mouse model, CDME treatment for 4 weeks reduced stone size (p=0.0002) but increased stone number (p=0.005), with the CDME metabolite L‑cysteine methyl ester detected in stones—indicating prodrug conversion and incorporation into the crystal lattice [2]. This property makes CDME simultaneously a valuable acute research tool and a suboptimal chronic therapeutic candidate.

Prodrug design Esterase hydrolysis Cystinuria therapy

Optimal Usage Scenarios for Cystine Dimethyl Ester Dihydrochloride in Research and Drug Development


In Vitro Modeling of Cystinosis and the Renal Fanconi Syndrome

CDME dihydrochloride is the gold‑standard reagent for acutely loading lysosomes with cystine in cultured renal epithelial cells (e.g., IHKE‑1, LLC‑PK1) or isolated perfused proximal tubules. At 0.5–1.0 mM, CDME produces a quantifiable 60% reduction in intracellular ATP and 89% inhibition of volume absorption within 15–30 min, faithfully recapitulating the transport defects of cystinosis [1]. This model is used to screen cystine‑depleting agents and to study the molecular mechanisms of Fanconi syndrome.

Crystal Growth Inhibition Benchmarking for Cystinuria Drug Discovery

CDME is the reference molecular imposter against which all novel L‑cystine crystallization inhibitors are compared. Its AFM‑characterized binding to the {100} crystal face and its in vivo efficacy in reducing stone size (p=0.0002) in the Slc3a1 knockout mouse make it an indispensable positive control in crystallization assays [2]. Medicinal chemistry teams use CDME as the baseline when evaluating the 7–24× potency gains offered by diamide analogs such as CDMOR and CDNMP .

Intracellular Cystine Delivery for Oxidative Stress and Apoptosis Research

The rapid cellular uptake and esterase‑mediated hydrolysis of CDME provide a controlled method to elevate intralysosomal cystine levels, inducing a 300% increase in superoxide production and time‑ and concentration‑dependent cell death in fibroblasts [3]. This property is exploited in studies examining the link between lysosomal cystine accumulation, mitochondrial dysfunction, and apoptosis. Unlike genetic models, CDME loading allows dose‑response experiments with precise temporal control.

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